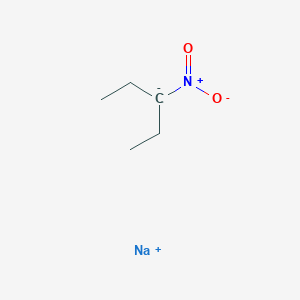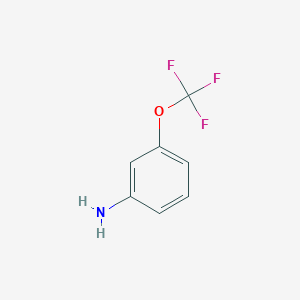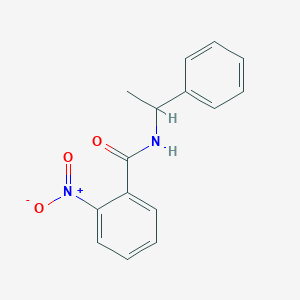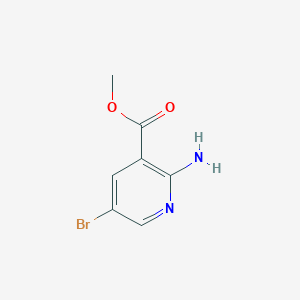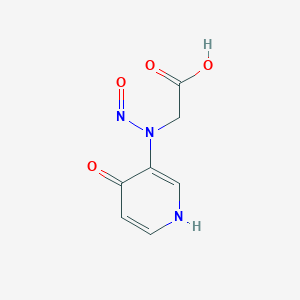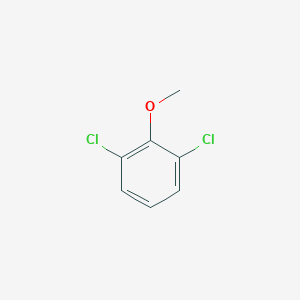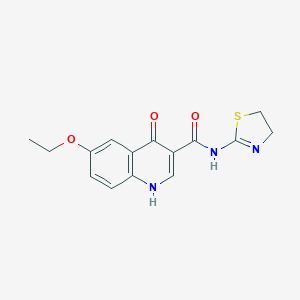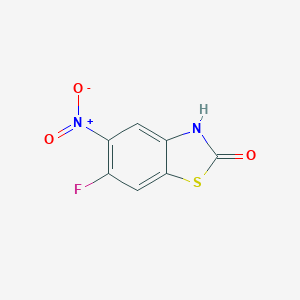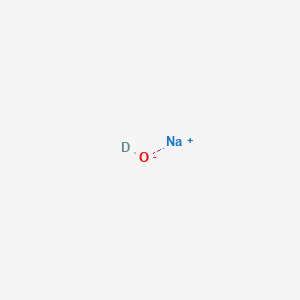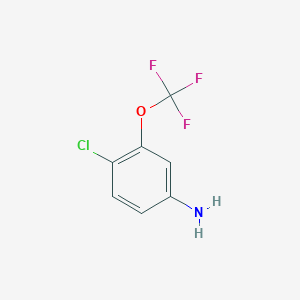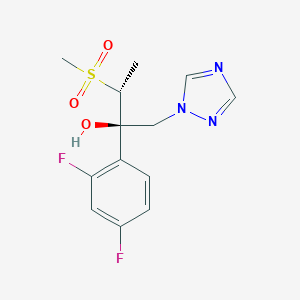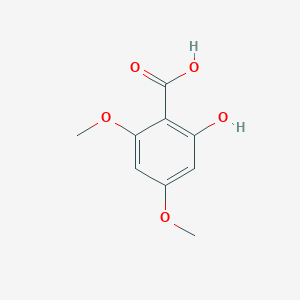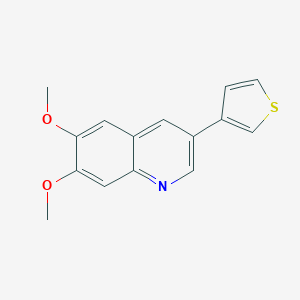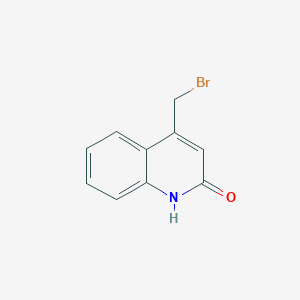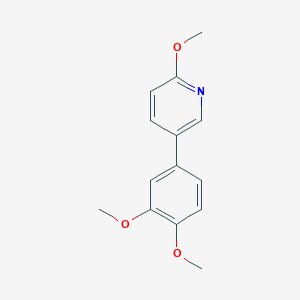
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine, also known as O-Desmethyltramadol (ODT) or M1, is a synthetic opioid analgesic. It is a metabolite of the widely used pain medication tramadol. ODT has been found to be a potent agonist of the μ-opioid receptor and has been the subject of scientific research due to its potential therapeutic uses.
Wirkmechanismus
ODT exerts its analgesic effects by binding to the μ-opioid receptor in the central nervous system. This binding activates the receptor, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemische Und Physiologische Effekte
ODT has been found to have similar biochemical and physiological effects to other opioids. It can cause respiratory depression, sedation, and euphoria. ODT has also been found to have antitussive effects, which makes it a potential treatment for cough.
Vorteile Und Einschränkungen Für Laborexperimente
ODT has several advantages for use in laboratory experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the receptor's function. ODT is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also limitations to the use of ODT in laboratory experiments. Its potency and selectivity for the μ-opioid receptor can make it difficult to study the effects of other opioid receptors. ODT can also have unpredictable effects on different cell types, which can complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research on ODT. One area of interest is the development of new pain medications that are based on ODT's structure and mechanism of action. Another area of interest is the study of ODT's effects on different cell types and its potential use in treating other conditions, such as cough and depression.
Conclusion:
In conclusion, 5-(3,4-Dimethoxyphenyl)-2-methoxypyridineramadol (ODT) is a synthetic opioid analgesic that has been the subject of scientific research due to its potential therapeutic uses. It is a potent agonist of the μ-opioid receptor and has been found to have antinociceptive effects. ODT has several advantages for use in laboratory experiments, but there are also limitations to its use. There are several potential future directions for research on ODT, including the development of new pain medications and the study of its effects on different cell types.
Wissenschaftliche Forschungsanwendungen
ODT has been studied extensively for its potential therapeutic uses. It has been found to be a potent analgesic, with a higher affinity for the μ-opioid receptor than tramadol. ODT has also been found to have antinociceptive effects, which makes it a potential treatment for chronic pain.
Eigenschaften
CAS-Nummer |
146535-81-1 |
|---|---|
Produktname |
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine |
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)-2-methoxypyridine |
InChI |
InChI=1S/C14H15NO3/c1-16-12-6-4-10(8-13(12)17-2)11-5-7-14(18-3)15-9-11/h4-9H,1-3H3 |
InChI-Schlüssel |
JYJGKKWMSPEHAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)OC |
Synonyme |
2-Methoxy-5-(3,4-dimethoxyphenyl)pyridine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

